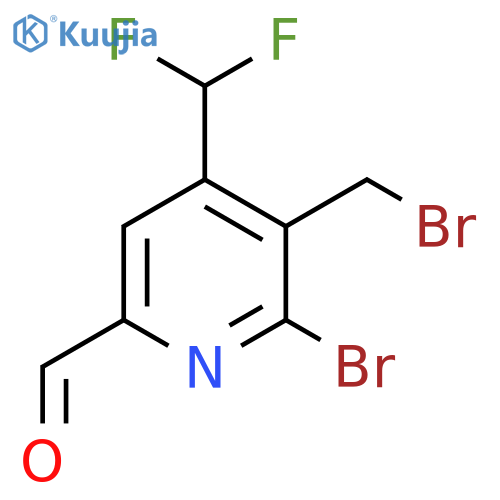Cas no 1805255-64-4 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde)

1805255-64-4 structure
商品名:2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde
CAS番号:1805255-64-4
MF:C8H5Br2F2NO
メガワット:328.936207532883
CID:4863820
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H5Br2F2NO/c9-2-6-5(8(11)12)1-4(3-14)13-7(6)10/h1,3,8H,2H2
- InChIKey: JXGRMNGVYJLOEL-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=NC(C=O)=CC=1C(F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056870-1g |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde |
1805255-64-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
1805255-64-4 (2-Bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine-6-carboxaldehyde) 関連製品
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
